

# molecular weight of Descladinose 6-N-Desmethyl Azithromycin

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## Compound of Interest

Compound Name: *Descladinose 6-N-Desmethyl  
Azithromycin*

Cat. No.: *B13449893*

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## Technical Guide: Descladinose 6-N-Desmethyl Azithromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Descladinose 6-N-Desmethyl Azithromycin**, a key metabolite of the widely used macrolide antibiotic, Azithromycin. This document details its physicochemical properties, provides a representative analytical methodology, and illustrates its metabolic formation and a general analytical workflow.

## Physicochemical and Quantitative Data

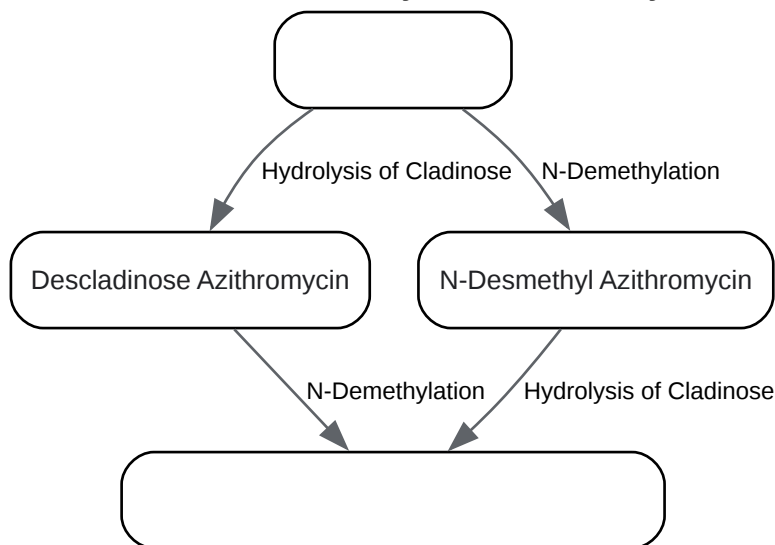
**Descladinose 6-N-Desmethyl Azithromycin** is a derivative of Azithromycin formed through metabolic processes. The following table summarizes its key quantitative properties.

Property	Value	Source(s)
Molecular Formula	C29H56N2O9	[1]
Molecular Weight	576.77 g/mol	[2][3]
CAS Number	111247-94-0	
Appearance	White Solid	
Melting Point	146-151°C	
Boiling Point (Predicted)	720.0 ± 60.0 °C	
Density (Predicted)	1.18 ± 0.1 g/cm3	
pKa (Predicted)	13.31 ± 0.70	
Purity	≥95%	[3]
Storage Temperature	-20°C or 2-8°C	[3]

## Metabolic Formation of Descladinose 6-N-Desmethyl Azithromycin

Azithromycin undergoes biotransformation in the body, primarily in the liver, to form various metabolites. The formation of **Descladinose 6-N-Desmethyl Azithromycin** involves two key metabolic steps: the cleavage of the cladinose sugar and N-demethylation. While the specific enzymes involved are not fully elucidated, these pathways have been identified as significant in the metabolism of Azithromycin.

## Metabolic Pathway of Azithromycin



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Metabolic formation of **Descladinose 6-N-Desmethyl Azithromycin**.

## Experimental Protocols: Analysis of Descladinose 6-N-Desmethyl Azithromycin

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **Descladinose 6-N-Desmethyl Azithromycin**, adapted from established methods for Azithromycin and its impurities.

1. Objective: To develop a robust HPLC method for the identification and quantification of **Descladinose 6-N-Desmethyl Azithromycin** in a sample matrix.

2. Materials and Reagents:

- **Descladinose 6-N-Desmethyl Azithromycin** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate

- Water (HPLC grade)

- Formic acid

### 3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with:
  - Quaternary or Binary pump
  - Autosampler
  - Column oven
  - UV or Mass Spectrometry (MS) detector

### 4. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 7.5 with formic acid
- Mobile Phase B: Acetonitrile
- Gradient Elution:

Time (min)	% Mobile Phase B
0	20
15	80
20	80
22	20

| 30 | 20 |

- Flow Rate: 1.0 mL/min

- Column Temperature: 40°C
- Injection Volume: 10 µL
- Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

#### 5. Sample Preparation:

- Standard Solution: Accurately weigh and dissolve the **Descladinose 6-N-Desmethyl Azithromycin** reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of 100 µg/mL.
- Sample Solution: The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the same solvent as the standard solution to a known concentration. For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

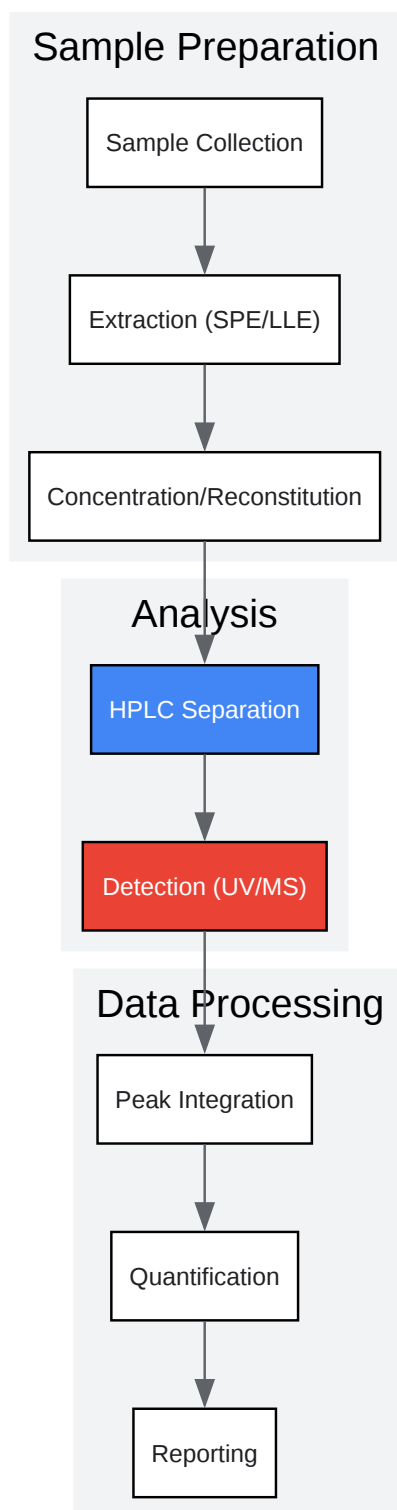
#### 6. Analysis:

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (solvent) to ensure no carryover.
- Inject the standard solution to determine the retention time and response of **Descladinose 6-N-Desmethyl Azithromycin**.
- Inject the sample solution.
- Identify the peak for **Descladinose 6-N-Desmethyl Azithromycin** in the sample chromatogram by comparing the retention time with the standard.
- Quantify the amount of the metabolite in the sample by comparing the peak area with that of the standard.

## Experimental Workflow

The following diagram illustrates a general workflow for the analysis of **Descladinose 6-N-Desmethyl Azithromycin** from a sample.

### General Experimental Workflow



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General workflow for the analysis of a drug metabolite.

This technical guide serves as a foundational resource for professionals engaged in the study and analysis of Azithromycin and its metabolites. The provided information is intended to support further research and development in this area.

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